Adenosine A2B Receptor Binding Affinity (pKi / Ki) of CAS 2034385-95-8 Versus Class Baseline
The compound demonstrates moderate binding affinity for the human adenosine A2B receptor (ADORA2B) with a pKi of 7.26, corresponding to a Ki of approximately 55 nM, as determined by radioligand binding assay and curated in the ChEMBL 20 database [1]. For comparison, the adenosine A2A receptor (ADORA2A) pKi is 6.00 (Ki ~1 µM), indicating approximately 18-fold selectivity for A2B over A2A [1]. While direct head-to-head Ki data for the closest regioisomeric analogs are not available in the public domain, the parent publication describes the structure-activity relationship (SAR) of this series and establishes that the specific arrangement of thiophene isomers is a key determinant of A2B receptor affinity and selectivity [2]. The compound's Ki of ~55 nM places it in the moderately potent range for this target class, comparable to early lead compounds in the adenosine A2B antagonist field, where clinical candidate affinity benchmarks typically fall below 30 nM [3].
| Evidence Dimension | Adenosine receptor subtype binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | ADORA2B pKi = 7.26 (Ki ≈ 55 nM); ADORA2A pKi = 6.00 (Ki ≈ 1 µM); Selectivity ratio ≈ 18-fold for A2B over A2A |
| Comparator Or Baseline | Class-level baseline for potent A2B antagonists: Ki < 30 nM required for clinical candidate advancement (Gillespie et al., 2009; Eastwood et al., 2010). Non-selective adenosine antagonists typically show <10-fold selectivity between A2A and A2B subtypes. |
| Quantified Difference | The target compound's Ki of ~55 nM is 1.8-fold higher than the typical 30 nM clinical candidate threshold. Its ~18-fold A2B/A2A selectivity exceeds the <10-fold baseline for non-selective agents. |
| Conditions | Radioligand binding assay using recombinant human adenosine A2A and A2B receptors expressed in eukaryotic cells; data sourced from ChEMBL 20 via ZINC (ZINC000049014022) [1]. |
Why This Matters
This defines the compound's utility tier: it is suitable as a pharmacological tool compound for in vitro A2B receptor studies or as a starting point for further optimization, but it does not meet clinical candidate potency benchmarks, guiding users toward appropriate experimental applications.
- [1] ZINC Database. ZINC000049014022 (4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide). Activities based on ChEMBL 20. ADORA2A pKi 6.00; ADORA2B pKi 7.26. https://zinc.docking.org/substances/ZINC000049014022/ View Source
- [2] Bedford, S. T.; Benwell, K. R.; Brooks, T. D.; Chen, I.; Comer, M. B.; Dugdale, S.; Haymes, T.; Jordan, A. M.; Kennett, G. A.; Knight, A. R.; Klenke, B.; LeStrat, L.; Merrett, A.; Misra, A.; Lightowler, S.; Padfield, A.; Poullennec, K. G.; Reece, M.; Simmonite, H.; Wong, M. H.; Yule, I. A. Discovery and optimization of potent and selective functional antagonists of the human adenosine A2B receptor. Bioorg. Med. Chem. Lett. 2009, 19 (20), 5945–5949. View Source
- [3] Gillespie, R. J.; Bamford, S. J.; Botting, R.; Comer, M.; Denny, S.; Gaur, S.; Griffin, M.; Jordan, A. M.; Knight, A. R.; Lerpiniere, J.; Leonardi, S.; Lightowler, S.; McAteer, S.; Merrett, A.; Misra, A.; Padfield, A.; Reece, M.; Saadi, M.; Selwood, D. L.; Stratton, G. C.; Surry, D.; Todd, R.; Tong, X.; Ruston, V.; Upton, R.; Weiss, S. M. Antagonists of the human A(2A) adenosine receptor. 4. Design, synthesis, and preclinical evaluation of 7-aryltriazolo[4,5-d]pyrimidines. J. Med. Chem. 2009, 52 (1), 33–47. View Source
